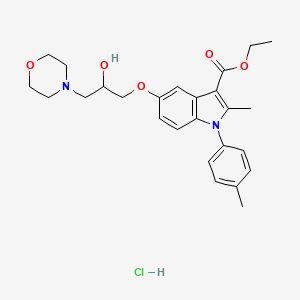
ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33ClN2O5 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core structure, which is known for its diverse biological activities. The presence of a morpholinopropoxy group enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence:
- Phosphoinositide 3-kinase (PI3K) Pathway : This pathway is crucial for regulating cell growth and survival. Inhibition or modulation of PI3K has been linked to anticancer effects, making this compound a potential candidate for cancer therapy .
- Neurotransmitter Receptors : The morpholine moiety may facilitate interactions with neurotransmitter systems, suggesting possible neuroactive properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound:
- Induces apoptosis in various cancer cell lines.
- Inhibits tumor growth in xenograft models.
- Alters the expression of genes involved in cell cycle regulation and apoptosis.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have demonstrated:
- Reduction in oxidative stress markers in neuronal cell cultures.
- Improvement in cognitive function in animal models of neurodegeneration.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : The compound reduced cell viability by over 70% at concentrations above 10 µM, indicating potent anticancer activity.
-
Animal Model for Neuroprotection :
- Objective : Assess cognitive improvement in a mouse model of Alzheimer's disease.
- Method : Morris water maze test was utilized to evaluate memory function.
- Results : Mice treated with the compound showed significant improvements in navigation time compared to the control group, suggesting potential benefits in cognitive decline.
Data Summary Table
Eigenschaften
IUPAC Name |
ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-4-32-26(30)25-19(3)28(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(29)16-27-11-13-31-14-12-27;/h5-10,15,21,29H,4,11-14,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRNUMQCKIJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














